Cas no 1822822-98-9 (Methyl 5-acetamido-2-methoxynicotinate)

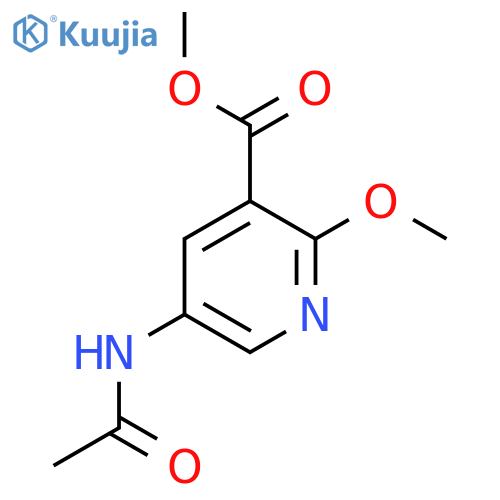

1822822-98-9 structure

商品名:Methyl 5-acetamido-2-methoxynicotinate

CAS番号:1822822-98-9

MF:C10H12N2O4

メガワット:224.213282585144

MDL:MFCD20039877

CID:4826927

Methyl 5-acetamido-2-methoxynicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-acetamido-2-methoxynicotinate

-

- MDL: MFCD20039877

- インチ: 1S/C10H12N2O4/c1-6(13)12-7-4-8(10(14)16-3)9(15-2)11-5-7/h4-5H,1-3H3,(H,12,13)

- InChIKey: NPZCIPADBIGIBX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C(=O)OC)=CC(=CN=1)NC(C)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 270

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 77.5

Methyl 5-acetamido-2-methoxynicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB459858-1g |

Methyl 5-acetamido-2-methoxynicotinate; . |

1822822-98-9 | 1g |

€1166.40 | 2024-04-18 | ||

| Alichem | A029207226-5g |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 95% | 5g |

$1931.58 | 2023-09-02 | |

| Alichem | A029207226-1g |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 95% | 1g |

$683.28 | 2023-09-02 | |

| abcr | AB459858-250 mg |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 250MG |

€491.80 | 2022-06-02 | ||

| Ambeed | A435643-1g |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 97% | 1g |

$624.0 | 2024-04-22 | |

| abcr | AB459858-1 g |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 1g |

€1,162.80 | 2022-06-02 | ||

| 1PlusChem | 1P00I1NF-1g |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 95% | 1g |

$841.00 | 2024-06-18 | |

| abcr | AB459858-250mg |

Methyl 5-acetamido-2-methoxynicotinate; . |

1822822-98-9 | 250mg |

€499.10 | 2024-04-18 | ||

| 1PlusChem | 1P00I1NF-250mg |

Methyl 5-acetamido-2-methoxynicotinate |

1822822-98-9 | 95% | 250mg |

$348.00 | 2024-06-18 |

Methyl 5-acetamido-2-methoxynicotinate 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1822822-98-9 (Methyl 5-acetamido-2-methoxynicotinate) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1822822-98-9)Methyl 5-acetamido-2-methoxynicotinate

清らかである:99%

はかる:1g

価格 ($):562.0